(2Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
(2Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound featuring a pyrrole ring, a thiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thiourea derivative and an α-haloketone.
Thiophene Ring Introduction: The thiophene ring can be incorporated through a cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thiophene rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use as antimicrobial, anticancer, or anti-inflammatory agents.
Industry
Materials Science: Used in the development of organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but with a phenyl group instead of a thiophene ring.
(Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile may impart unique electronic properties, making it particularly useful in materials science and organic electronics.
Biological Activity
The compound (2Z)-3-(1-methyl-1H-pyrrol-2-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile , often referred to as compound 1 , is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
1. Synthesis of Compound 1
The synthesis of compound 1 typically involves multi-step organic reactions. A common method includes the condensation of 1-methyl-1H-pyrrole with thiophene and thiazole derivatives under acidic conditions, leading to the formation of the desired prop-2-enenitrile structure. The synthetic pathway can be summarized as follows:
Step | Reaction Description |
---|---|
1 | Condensation of 1-methyl-1H-pyrrole with a thiophene derivative. |
2 | Introduction of the thiazole moiety through nucleophilic substitution. |
3 | Final cyclization to yield compound 1. |
Antimicrobial Properties
Research indicates that compound 1 exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Alamry et al. demonstrated that derivatives containing thiophene and thiazole rings possess enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit protein synthesis .
Anticancer Activity
Compound 1 has also been evaluated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and subsequent cell death. The compound showed promising results against glioblastoma cell lines, with IC50 values indicating potent cytotoxic effects .
The mechanism through which compound 1 exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Interaction with DNA : Potential intercalation into DNA structures has been hypothesized, affecting replication and transcription processes.
Case Study 1: Antimicrobial Evaluation
In a controlled study, compound 1 was tested against Gram-positive and Gram-negative bacteria. The results indicated a higher efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Case Study 2: Anticancer Efficacy
A study published in Molecules evaluated the anticancer properties of various thiazole derivatives, including compound 1. The findings highlighted its ability to reduce cell viability in human cancer cell lines by over 50% at concentrations ranging from 10 to 50 µM, suggesting significant therapeutic potential .
4. Comparative Analysis with Similar Compounds
To better understand the unique properties of compound 1, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|---|
Compound A | Structure A | 64 µg/mL | >100 µM |
Compound B | Structure B | 32 µg/mL | 25 µM |
Compound 1 | Structure 1 | 32 µg/mL | 20 µM |
This table illustrates that compound 1 demonstrates superior antimicrobial and anticancer activities compared to its analogs.
Properties
IUPAC Name |
(Z)-3-(1-methylpyrrol-2-yl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S2/c1-18-6-2-4-12(18)8-11(9-16)15-17-13(10-20-15)14-5-3-7-19-14/h2-8,10H,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFWJNFTKCSQK-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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